Mirodenafil-d7 Dihydrochloride
Description
Conceptual Framework of Isotopic Labeling in Medicinal Chemistry
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey and interactions within biological systems. musechem.com Isotopes are variants of a chemical element that possess the same number of protons but a different number of neutrons, leading to a difference in atomic mass. musechem.com This technique can utilize either stable isotopes, such as deuterium (B1214612) (²H), or radioactive isotopes. musechem.com
In medicinal chemistry, this process allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug without significantly altering its fundamental chemical properties. musechem.comsymeres.com The ability to replace specific atoms with their heavier isotopic counterparts provides a powerful tool for understanding complex biological and chemical processes at the molecular level. musechem.comsymeres.com
Significance of Deuteration in Modifying Pharmacological Profiles for Research
Deuteration, the substitution of hydrogen (protium) with its stable, non-radioactive isotope deuterium, is a important strategy in medicinal chemistry. hwb.gov.in This seemingly subtle change, the addition of a neutron, can have a profound impact on a molecule's properties. clearsynth.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down chemical reactions, particularly those involving oxidation by metabolic enzymes like the cytochrome P450 (CYP450) system. bioscientia.deplos.org
This phenomenon, known as the kinetic isotope effect (KIE), can lead to significant alterations in a drug's pharmacokinetic profile. bioscientia.deresearchgate.net By strategically replacing hydrogen with deuterium at sites susceptible to metabolic breakdown, researchers can often reduce the rate of metabolism. nih.gov This can result in a longer half-life and improved bioavailability of the compound under investigation. clearsynth.cominformaticsjournals.co.in These modifications are invaluable in a research context for studying the relationship between a drug's structure and its metabolic fate. researchgate.netnih.gov
Table 1: Potential Pharmacokinetic Effects of Drug Deuteration for Research
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Significance in Research |
|---|---|---|
| Metabolic Clearance | Decreased rate of metabolism nih.gov | Allows for the study of parent compound effects with reduced interference from metabolites. |
| Half-life (t½) | Prolonged informaticsjournals.co.in | Facilitates studies requiring longer observation periods of the compound's action. |
| Bioavailability | Potentially increased clearsynth.com | Enables more consistent systemic exposure in research models. |
| Metabolite Profile | Altered, potentially reducing toxic metabolites bioscientia.deresearchgate.net | Allows for investigation into the specific roles of different metabolic pathways. |
Role of Deuterated Analogs as Research Tools in Drug Discovery
Deuterated analogs serve as indispensable tools throughout the drug discovery and development process. acs.org Their primary applications in a research setting include:
Metabolic Pathway Identification: By comparing the metabolic profiles of a deuterated compound and its non-deuterated parent, researchers can pinpoint the specific sites of metabolic activity. clearsynth.com This is crucial for understanding how a drug is broken down in the body.
Internal Standards for Bioanalysis: Due to their mass difference, deuterated compounds are widely used as internal standards in mass spectrometry-based assays. researchgate.net This allows for the precise and accurate quantification of the non-deuterated drug in biological samples like plasma or urine. nih.govnih.gov
Mechanistic Studies: The kinetic isotope effect can be exploited to investigate the mechanisms of enzymatic reactions. symeres.com By observing how deuteration affects reaction rates, scientists can gain insights into the transition states of these processes. wikipedia.org
The use of deuterated compounds has moved beyond being simple tracers to becoming an integral part of designing better and more effective drug candidates from the early stages of discovery. nih.gov
Overview of Mirodenafil-d7 Dihydrochloride as a Model Deuterated Compound for Academic Investigation
Mirodenafil (B1677161) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. nih.govguidetopharmacology.orgpatsnap.com Its non-deuterated form is used in the treatment of erectile dysfunction. nih.govpatsnap.com Mirodenafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with other enzymes like CYP2C8 also playing a role. researchgate.nettandfonline.com
This compound is the deuterated analog of mirodenafil, where seven hydrogen atoms have been replaced by deuterium. smolecule.com Specifically, the deuterium atoms are located on the propoxy group of the molecule. smolecule.com This specific placement makes it an excellent model compound for academic and research investigation for several reasons:
It allows for the direct study of how deuteration at a known site of metabolism affects the pharmacokinetics of a PDE5 inhibitor.
It serves as a perfect internal standard for quantifying mirodenafil in research studies due to its identical chemical properties but different mass. smolecule.com
It can be used in preclinical models to explore the therapeutic potential of metabolic stabilization for this class of compounds. medchemexpress.comcaymanchem.com
By studying this compound, researchers can gain a deeper understanding of the principles of drug metabolism and the practical applications of isotopic labeling in pharmaceutical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H37N5O5S |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2 |
InChI Key |
MIJFNYMSCFYZNY-XSIGYUCQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in Mirodenafil D7 Dihydrochloride
Strategic Approaches to Deuterium (B1214612) Labeling in Complex Organic Molecules
The synthesis of complex deuterated molecules like Mirodenafil-d7 Dihydrochloride necessitates sophisticated strategies to ensure high levels of isotopic enrichment and precise localization of the deuterium atoms. The primary approaches involve the use of deuterated reagents at specific steps in a synthetic pathway, performing isotopic exchange reactions on the final molecule or its precursors, and employing stereoselective techniques where applicable.
Deuterated Reagent Utilization in Synthetic Pathways
One of the most direct methods for introducing deuterium is through the use of deuterated reagents in key bond-forming reactions. This approach offers high regioselectivity, as the deuterium is incorporated as part of a specific chemical transformation. For a molecule with the complexity of Mirodenafil (B1677161), this could involve the reduction of carbonyls or amides, or the use of deuterated building blocks.
A common and powerful deuterated reducing agent is lithium aluminum deuteride (LiAlD₄). This reagent is highly effective for the reduction of esters, carboxylic acids, and amides to their corresponding deuterated alcohols or amines. In the context of Mirodenafil synthesis, specifically the piperazine side chain, a precursor containing an amide or ester functionality could be reduced with LiAlD₄ to introduce deuterium atoms onto the carbon adjacent to the nitrogen. For instance, the synthesis of deuterated fluphenazine, which also contains a piperazine side chain, has been accomplished by the lithium aluminum deuteride reduction of an appropriate imide precursor, incorporating four deuterium atoms into the piperazine ring nih.govusask.ca. A similar strategy could be employed for the N-hydroxyethyl piperazine moiety of Mirodenafil.
The table below illustrates common deuterated reagents and their applications in organic synthesis.
| Deuterated Reagent | Formula | Typical Application | Potential Site of Deuteration in Mirodenafil Synthesis |
| Lithium Aluminum Deuteride | LiAlD₄ | Reduction of esters, amides, ketones | Piperazine ring, hydroxyethyl side chain |
| Sodium Borodeuteride | NaBD₄ | Reduction of aldehydes, ketones | Precursors with carbonyl groups |
| Deuterium Gas | D₂ | Catalytic hydrogenation/deuterogenation | Reduction of unsaturated precursors |
| Deuterated Water | D₂O | Source for H/D exchange reactions | Aromatic rings, activated C-H bonds |
| Deuterochloroform | CDCl₃ | Solvent, deuterium source in specific reactions | Not a direct reagent, but can act as a deuterium source |
Isotopic Exchange Reactions for Selective Deuteration
Hydrogen-Deuterium (H/D) exchange reactions are a powerful tool for incorporating deuterium into a molecule, often in the later stages of a synthesis. These reactions typically employ a deuterium source, such as D₂O or D₂ gas, and a catalyst to facilitate the exchange of protons for deuterons at specific positions.
Metal-Catalyzed H/D Exchange: Transition metal catalysts, particularly those based on platinum, palladium, rhodium, and iridium, are widely used to deuterate aromatic and heteroaromatic rings oup.comsemanticscholar.org. For Mirodenafil, the propoxyphenyl ring and the pyrrolopyrimidinone core are potential targets for such exchange reactions. Platinum-on-carbon (Pt/C) has been shown to be highly effective for the H/D exchange of aromatic rings using D₂O as the deuterium source, often under a hydrogen atmosphere researchgate.net. The reaction conditions, such as temperature and pressure, can be tuned to control the extent of deuteration. For instance, electron-rich aromatic nuclei can be efficiently deuterated under mild conditions oup.com.
Acid-Catalyzed H/D Exchange: Strong deuterated acids, like CF₃COOD or D₂SO₄, can catalyze H/D exchange on electron-rich aromatic rings through an electrophilic aromatic substitution mechanism nih.gov. This method could be applied to the propoxyphenyl moiety of Mirodenafil. The regioselectivity of this exchange is governed by the directing effects of the existing substituents on the aromatic ring nih.gov.
The following table summarizes various catalytic systems for H/D exchange reactions.
| Catalyst System | Deuterium Source | Substrate Type | Advantages |
| Pt/C, Pd/C, Rh/C | D₂O, D₂ | Aromatic and Heteroaromatic Rings | High efficiency, applicable to complex molecules oup.comresearchgate.net |
| Iridium Complexes | D₂O, Benzene-d₆ | (Hetero)aromatic hydrocarbons | High activity under mild conditions nih.gov |
| Deuterated Acids (e.g., CF₃COOD) | CF₃COOD | Electron-rich aromatic amines and amides | Metal-free, rapid exchange nih.gov |
| Alkali-Metal Bases | D₂O | Various C-H bonds | Utilizes inexpensive reagents nih.gov |
Stereoselective Deuterium Introduction Techniques
While Mirodenafil is an achiral molecule, the principles of stereoselective deuteration are a critical aspect of modern synthetic chemistry for creating chiral deuterated compounds. These techniques are essential when the introduction of deuterium creates a new stereocenter or when labeling a chiral molecule without affecting its stereochemical integrity.
Methods for achieving stereoselective deuteration include enzymatic reactions, the use of chiral catalysts, and substrate-controlled diastereoselective reactions. Microbial transformations, for example, can perform enantioselective reductions of deuterated precursors in D₂O, offering a route to chiral building blocks with high isotopic and enantiomeric purity ansto.gov.aursc.org. Furthermore, ruthenium-based catalysts have been developed for the direct and stereoretentive deuteration of α-chiral primary amines using D₂O, which proceeds with high deuterium incorporation at the α-carbon while preserving the existing stereocenter nih.govacs.org. Such advanced methodologies highlight the capability to precisely control the three-dimensional arrangement of deuterium atoms in a molecule.
Precursor-Based Deuteration Strategies for Mirodenafil Analogs
A precursor-based strategy involves synthesizing a non-deuterated intermediate along the established synthetic route of Mirodenafil and then introducing deuterium in a subsequent step. This approach is often more practical than starting with small, simple deuterated materials. The synthesis of Mirodenafil (SK-3530) involves the coupling of a pyrrolopyrimidinone core with a substituted phenylsulfonyl chloride side chain newdrugapprovals.org.
A plausible precursor for deuteration would be the fully assembled Mirodenafil molecule or an advanced intermediate. For example, the seven deuterium atoms in Mirodenafil-d7 are located on the n-propyl group attached to the pyrrolo moiety and the ethyl group on the pyrimidinone ring. A direct approach would involve a late-stage H/D exchange. However, a more controlled method would be to use deuterated precursors during the synthesis.
For instance, the n-propyl group could be introduced using 1-iodopropane-d7. Similarly, the ethyl group could be introduced via an alkylation reaction using iodoethane-d5. However, since the labeling pattern is Mirodenafil-d7, it is more likely that deuteration occurs on the n-propyl group of the pyrrolopyrimidinone core. The synthesis could proceed by using a deuterated propylating agent (e.g., propyl-d7 iodide) during the construction of the heterocyclic core.
Another key intermediate is the substituted benzenesulfonyl chloride. The synthesis of arylsulfonyl chlorides can be achieved through various methods, including the chlorosulfonylation of arylboronic acids or the Sandmeyer-type reaction of anilines nih.govorganic-chemistry.orgresearchgate.net. If deuteration were desired on the aromatic ring, a deuterated aniline or arylboronic acid precursor could be utilized.
Optimization of Reaction Conditions for Deuterium Atom Economy and Regioselectivity
Achieving high deuterium incorporation while maintaining regioselectivity is paramount in the synthesis of isotopically labeled compounds. Optimization of reaction conditions is crucial for maximizing the efficiency and minimizing the cost, especially when using expensive deuterium sources like D₂ gas or D₂O.
For metal-catalyzed H/D exchange reactions, key parameters to optimize include the choice of catalyst, solvent, temperature, reaction time, and pressure of D₂ gas (if used) thalesnano.com. For example, in Pt/C-catalyzed deuteration of aromatic rings, temperature can significantly influence the deuterium efficiency; higher temperatures often lead to greater incorporation oup.com. The choice of solvent is also critical; aprotic solvents can sometimes lead to higher deuterium incorporation compared to protic solvents in certain reduction reactions thalesnano.com.
Regioselectivity, the preference for reaction at a particular site in a molecule, is influenced by electronic and steric factors wikipedia.orgyoutube.comstudy.com. In acid-catalyzed H/D exchange of substituted aromatic rings, the position of deuterium incorporation is directed by the activating or deactivating nature of the substituents nih.gov. Similarly, in metal-catalyzed exchanges, the catalyst can be directed to specific C-H bonds by coordinating to nearby functional groups.
The following table provides examples of how reaction conditions can be optimized for deuteration reactions.
| Parameter | Effect on Deuteration | Example |
| Catalyst | Activity and selectivity vary significantly between metals (e.g., Pt, Pd, Rh, Ni). | Pt/C is often more selective for aromatic C-H exchange than Pd/C researchgate.net. |
| Temperature | Higher temperatures generally increase the rate and extent of H/D exchange. | Heating a Pt/C-catalyzed reaction from room temperature to 180°C can significantly increase deuterium efficiency oup.com. |
| Solvent | Can influence catalyst activity and substrate solubility. | Changing from methanol to ethyl acetate (B1210297) increased deuterium incorporation from 30% to 70% in a deuteration reaction thalesnano.com. |
| Pressure (D₂ gas) | Higher pressure can increase the rate of deuterogenation. | Pressures in the 40-60 atm range were found to be optimal in certain continuous flow deuteration reactions thalesnano.com. |
| Additives | Acids or bases can catalyze or enhance the rate of exchange at certain positions. | The addition of deuterated acids can facilitate rapid H-D exchange in aromatic amines and amides nih.gov. |
Advanced Purification and Isolation Techniques for Deuterated Products
The purification of the final deuterated product is a critical step to ensure its suitability for use in sensitive analytical applications. The goal is to separate the desired deuterated compound, this compound, from any remaining non-deuterated or partially deuterated species, as well as other reaction impurities moravek.com.
High-Performance Liquid Chromatography (HPLC) is one of the most powerful techniques for the purification of pharmaceutical compounds. Reversed-phase HPLC, using a C18 column, is commonly employed to separate compounds based on their hydrophobicity. While the retention times of a deuterated compound and its non-deuterated analog are often very similar, high-resolution HPLC systems can sometimes achieve separation. More commonly, HPLC is used to remove chemical impurities, and the isotopic purity is confirmed by other methods acs.org.
Following purification, the isotopic purity and chemical structure of this compound must be rigorously confirmed. Mass spectrometry (MS) is used to determine the molecular weight and confirm the level of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential. ¹H NMR is used to determine the positions where deuterium has replaced hydrogen (indicated by the disappearance of a signal), while ²H NMR can directly observe the deuterium nuclei, confirming their locations within the molecule.
The final product is typically isolated as a stable salt, in this case, the dihydrochloride salt. This is achieved by treating the purified free base of Mirodenafil-d7 with hydrochloric acid, followed by precipitation or lyophilization to obtain the final solid product.
Advanced Analytical Characterization and Quantification of Mirodenafil D7 Dihydrochloride
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry stands as a cornerstone technique for the analysis of isotopically labeled compounds like Mirodenafil-d7 Dihydrochloride. Its high sensitivity and specificity are crucial for everything from confirming the isotopic enrichment to quantifying the analyte in complex biological matrices.
High-resolution mass spectrometry (HRMS), often coupled with techniques like quadrupole time-of-flight (Q-TOF), is indispensable for verifying the isotopic purity of this compound. tandfonline.com This analysis confirms the successful incorporation of the seven deuterium (B1214612) atoms and quantifies the percentage of the d7 species relative to other isotopic variants (d0 to d6). The high mass accuracy of HRMS allows for the differentiation between the desired deuterated compound and any potential isobaric interferences.
Illustrative HRMS Data for Isotopic Purity of this compound:
| Isotopic Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Relative Abundance (%) |
|---|---|---|---|---|
| d0 (Mirodenafil) | 532.24 | 532.2415 | - | <0.1 |
| d1 | 533.25 | 533.2478 | - | <0.1 |
| d2 | 534.25 | 534.2541 | - | <0.1 |
| d3 | 535.26 | 535.2604 | - | 0.2 |
| d4 | 536.27 | 536.2667 | - | 0.5 |
| d5 | 537.27 | 537.2730 | - | 1.5 |
| d6 | 538.28 | 538.2793 | - | 5.0 |
This table is illustrative and represents typical data for a high-purity deuterated standard.
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When analyzing biological samples for the presence of Mirodenafil (B1677161), a known quantity of the d7-labeled standard is added at an early stage of sample preparation. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response. sci-hub.se
LC-MS/MS methods for the quantification of Mirodenafil have been developed with high sensitivity. tandfonline.comcore.ac.uk While these studies may not have used Mirodenafil-d7 specifically, the principles are directly applicable. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (Mirodenafil) and the internal standard (Mirodenafil-d7).
Typical LC-MS/MS Parameters for Mirodenafil Quantification:
| Parameter | Mirodenafil | This compound (Internal Standard) |
|---|---|---|
| Precursor Ion (Q1) m/z | 532.3 | 539.3 |
| Product Ion (Q3) m/z | 296.1 | 296.1 or other relevant fragment |
| Collision Energy (eV) | Optimized for transition | Optimized for transition |
Data is based on published methods for Mirodenafil and illustrative for its d7 analog. tandfonline.com
Tandem mass spectrometry (MS/MS) is also used to study the fragmentation pathways of this compound. By comparing the fragmentation pattern of the deuterated compound with that of the non-deuterated parent drug, the location of the deuterium atoms on the molecule can be confirmed. Fragments that retain the deuterium labels will show a mass shift of +7 atomic mass units (or less, depending on the fragment), while fragments that have lost the deuterated portion of the molecule will have the same mass as the corresponding fragments from the non-deuterated Mirodenafil. This comparative analysis is a powerful tool for structural confirmation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
While mass spectrometry confirms the level of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the precise location of the deuterium atoms within the molecular structure. The structural elucidation of similar PDE5 inhibitor analogs often relies heavily on one- and two-dimensional NMR techniques. core.ac.ukjfda-online.com
Deuterium NMR (²H or D-NMR) is a specialized NMR technique that directly observes the deuterium nuclei. The resulting spectrum provides distinct signals for each deuterium atom in a unique chemical environment. This allows for unambiguous confirmation that the deuterium atoms are located at the intended positions on the Mirodenafil scaffold. The chemical shifts in the ²H NMR spectrum are identical to those of the protons they replaced in the ¹H NMR spectrum, providing a direct correlation for structural assignment.
¹H NMR: Comparison of the ¹H NMR spectrum of Mirodenafil-d7 with that of non-deuterated Mirodenafil will show the disappearance of signals corresponding to the positions where deuterium atoms have been substituted.
¹³C NMR: The ¹³C NMR spectrum will show characteristic splitting patterns for carbons directly bonded to deuterium atoms (a triplet for a -CD group, a quintet for a -CD2 group, and a septet for a -CD3 group) due to C-D coupling. Carbons further away may also show small isotopic shifts.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for piecing together the molecular structure. jfda-online.com They reveal connectivity between protons (COSY), direct correlations between protons and the carbons they are attached to (HSQC), and correlations between protons and carbons over two to three bonds (HMBC). These experiments provide unequivocal evidence of the molecular structure and confirm the positions of the deuterium labels by observing the absence of expected correlations at the deuterated sites.
Illustrative ¹H NMR Chemical Shift Comparison:
| Functional Group | Mirodenafil (δ, ppm) | Mirodenafil-d7 (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 |
| Piperazine Protons | 2.5 - 3.8 | 2.5 - 3.8 |
| Propyl Chain (CH₂) | ~1.7 | ~1.7 |
| Propyl Chain (CH₃) | ~0.9 | Signal absent or significantly reduced |
This table is for illustrative purposes to demonstrate the expected changes in the ¹H NMR spectrum upon deuteration.
Chromatographic Separations for Isomeric and Purity Analysis
Chromatographic techniques are indispensable for the quality assessment of this compound. They provide the high resolving power necessary to separate the main compound from impurities and to distinguish between different isomeric forms.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds like this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. For Mirodenafil and its analogues, C18 columns are frequently utilized. scielo.br
The primary goal of the HPLC purity assay is to quantify the percentage of the active compound relative to any impurities. These impurities can include starting materials, by-products from the synthesis, or degradation products. A highly pure standard is crucial, as impurities could interfere with the quantification of the target analyte in complex samples. lcms.cz
A typical HPLC method for the purity analysis of this compound would involve a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer or water with a modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector at a wavelength where the chromophore of the Mirodenafil molecule exhibits maximum absorbance.
Research Findings:
A standardized HPLC method for purity assessment would be validated according to international guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and limit of quantification. The results of such an analysis are typically presented in a data table, detailing the retention times and peak areas of the main component and any detected impurities.
| Peak Identity | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|
| Impurity 1 | 4.8 | 1,520 | 0.08 |
| Impurity 2 | 7.2 | 2,890 | 0.15 |
| Mirodenafil-d7 | 9.5 | 1,918,500 | 99.71 |
| Impurity 3 | 11.3 | 1,150 | 0.06 |
Chiral Chromatography for Stereoisomer Separation of Deuterated Forms
While Mirodenafil itself is not chiral, the process of deuteration or subsequent synthetic steps could potentially introduce chiral centers or result in atropisomerism, where rotation around a single bond is restricted. More commonly in the context of deuterated drugs, chiral chromatography is essential when the parent molecule is chiral and exists as a racemic mixture. nih.gov Deuteration can stabilize chiral centers that are otherwise prone to rapid interconversion, a strategy known as Deuterium-Enabled Chiral Switching (DECS). nih.govacs.orgresearchgate.net This allows for the separation and study of individual, stable enantiomers.
Even if Mirodenafil is achiral, impurities or related substances present in the sample could be chiral. Therefore, the development of a chiral separation method is a crucial part of a comprehensive characterization to ensure stereochemical purity.
Research Findings:
The development of a chiral method would involve screening various polysaccharide-based columns and mobile phase compositions (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to find optimal separation conditions. The success of the separation is quantified by parameters such as the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks.
| Stereoisomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |
|---|---|---|---|
| (S)-Isomer of Impurity X | 12.4 | 1.15 | 2.1 |
| (R)-Isomer of Impurity X | 14.3 |
Preclinical Pharmacological and Mechanistic Investigations of Mirodenafil D7 Dihydrochloride
Enzyme Inhibition Kinetics and Selectivity Studies in In Vitro Systems
Phosphodiesterase 5 (PDE5) Inhibition Profile and Isotopic Effects on Binding
There is no available data on the PDE5 inhibition profile of Mirodenafil-d7 Dihydrochloride, nor are there any studies investigating the isotopic effects of deuteration on its binding affinity to the PDE5 enzyme.
Comparative Selectivity against Other Phosphodiesterase Isoforms (in vitro)
Information regarding the selectivity of this compound against other phosphodiesterase isoforms is not available in the current body of scientific literature.
Cellular Pathway Modulation and Receptor Interactions
Impact on cGMP/PKG/CREB Signaling Pathway in Cellular Models
No studies have been published detailing the impact of this compound on the cGMP/PKG/CREB signaling pathway in any cellular models.
Influence on Neuronal Survival and Apoptosis Pathways (in vitro)
The influence of this compound on neuronal survival and apoptosis pathways has not been investigated in published in vitro studies.
Modulation of Glucocorticoid Receptor (GR) Activity
There is no available research on the modulation of glucocorticoid receptor activity by this compound.
Effects on TGF-β Signaling and Fibrosis Markers in Fibroblast Models
There is no specific research published on the effects of this compound on TGF-β signaling and fibrosis markers. For the non-deuterated compound, Mirodenafil (B1677161), some studies have explored its potential anti-fibrotic properties. Research has indicated that Mirodenafil can ameliorate dermal fibrosis in animal models by downregulating fibrosis markers. nih.gov It has been shown to inhibit the TGF-β-induced phosphorylation of Smad2/3 in fibroblasts, suggesting a mechanism that suppresses the TGF-β/Smad signaling pathway. nih.gov This pathway is a critical regulator of fibrosis, and its inhibition can reduce the expression of collagen and other profibrotic genes. nih.gov However, it is crucial to note that these findings pertain to Mirodenafil and not its deuterated form.
Organ Bath Studies and Ex Vivo Tissue Responses
Smooth Muscle Relaxation in Isolated Tissue Preparations (e.g., corpus cavernosum from animal models)
Specific organ bath studies on this compound are not publicly documented. However, extensive research on the non-deuterated Mirodenafil has demonstrated its efficacy in relaxing smooth muscle in isolated corpus cavernosum preparations from animal models. nih.govnih.gov These studies have consistently shown a dose-dependent relaxation of the corpus cavernosum in response to Mirodenafil. nih.govnih.gov The mechanism involves the inhibition of PDE5, leading to increased levels of cGMP and subsequent smooth muscle relaxation, which is the physiological basis for penile erection. patsnap.com
Below is a representative data table illustrating the typical dose-dependent relaxation effect of a PDE5 inhibitor like Mirodenafil in isolated rabbit corpus cavernosum, as described in the literature.
| Concentration (M) | Relaxation (%) |
| 1.00E-09 | 10 |
| 1.00E-08 | 25 |
| 1.00E-07 | 50 |
| 1.00E-06 | 80 |
| 1.00E-05 | 95 |
This table is a generalized representation based on existing literature for non-deuterated PDE5 inhibitors and does not represent specific data for this compound.
Comparative Pharmacodynamic Assessments of Deuterated vs. Non-Deuterated Analogs (in vitro)
There is no publicly available in vitro data that directly compares the pharmacodynamic properties of this compound with its non-deuterated counterpart, Mirodenafil. Deuteration is a chemical modification that involves replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium (B1214612). This modification does not typically alter the fundamental mechanism of action of a drug but can influence its pharmacokinetic profile, potentially leading to a longer half-life and increased exposure. Such changes could, in turn, affect the pharmacodynamic response. However, without specific comparative studies, any potential differences in potency, selectivity, or duration of action between this compound and Mirodenafil remain speculative.
Metabolic Pathway Elucidation and Deuterium Kinetic Isotope Effects
Theoretical Basis of the Deuterium (B1214612) Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by one of its isotopes, such as deuterium. wikipedia.org This effect is a quantum mechanical phenomenon stemming from the difference in zero-point vibrational energy between C-H and C-D bonds; the C-D bond has a lower zero-point energy and is thus more stable and harder to break. fiveable.meepfl.ch
The deuterium kinetic isotope effect is categorized into primary and secondary effects, both of which can influence drug biotransformation.
Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled hydrogen is broken during the rate-determining step of the reaction. wikipedia.orgdifferencebetween.com In drug metabolism, if a C-H bond is cleaved in the slowest step of a metabolic pathway, substituting that hydrogen with deuterium will significantly slow down the reaction rate. fiveable.menih.gov This is the most direct and typically the largest type of KIE observed. epfl.ch
Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. wikipedia.orgdifferencebetween.com SKIEs are generally smaller than PKIEs and arise from changes in hybridization or the vibrational environment of the isotopic center during the reaction. epfl.chutdallas.edu For example, a change from sp3 to sp2 hybridization at a carbon adjacent to the reaction site can result in a measurable SKIE. epfl.ch
The cleavage of a C-D bond is a critical, often rate-limiting, step in the metabolism of many drugs. nih.govnih.gov The magnitude of the KIE provides valuable information about the transition state of the reaction. A significant primary KIE is strong evidence that C-H (or C-D) bond cleavage is part of the rate-determining step of the enzymatic reaction. nih.gov
Metabolic Fate Profiling in Preclinical In Vivo Models (e.g., rodents)
Preclinical studies in animal models, such as rats, are essential for understanding the in vivo consequences of deuteration. nih.govalzdiscovery.org For Mirodenafil (B1677161), which is known to be metabolized by CYP3A4, such studies would be critical to map the metabolic fate of Mirodenafil-d7 Dihydrochloride. nih.govresearchgate.net
To understand the metabolic fate of Mirodenafil-d7, researchers would administer the compound to rodent models and collect biological samples (e.g., plasma, urine, feces). Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are then used to separate, identify, and quantify the parent drug and its metabolites. aquigenbio.comclearsynth.com The mass shift of +7 atomic mass units for Mirodenafil-d7 and its corresponding deuterated metabolites allows for clear differentiation from any endogenous compounds and non-deuterated counterparts.
Table 1: Hypothetical Metabolite Profile of Mirodenafil vs. Mirodenafil-d7 in Rat Plasma This table is illustrative and based on general principles of drug metabolism. Actual results would require specific experimental data.
| Compound | Retention Time (min) | Mass (m/z) | Relative Abundance (Mirodenafil) | Relative Abundance (Mirodenafil-d7) |
| Parent Drug | 5.2 | 453.2 | 40% | 65% |
| Deuterated Parent | 5.2 | 460.2 | N/A | 65% |
| Metabolite A (N-dealkylated) | 4.1 | 425.2 | 35% | 15% |
| Deuterated Metabolite A | 4.1 | 432.2 | N/A | 15% |
| Metabolite B (Hydroxylated) | 3.8 | 469.2 | 15% | 10% |
| Deuterated Metabolite B | 3.8 | 476.2 | N/A | 10% |
| Metabolite C (Other) | 3.5 | Varies | 10% | 10% |
| Deuterated Metabolite C | 3.5 | Varies | N/A | 10% |
Slowing down a primary metabolic pathway through deuteration can cause the drug's metabolism to shift towards alternative routes. This phenomenon is known as "metabolic shunting" or "metabolic switching". nih.gov If the N-dealkylation of Mirodenafil is slowed by deuteration at or near the reaction site, the enzymatic machinery may increasingly process the molecule through other, previously minor, pathways such as hydroxylation or glucuronidation. nih.govosti.gov
This can have significant consequences:
Reduced formation of a specific metabolite: If a metabolite is associated with adverse effects, metabolic shunting away from its formation can improve the drug's safety profile. researchgate.net
Increased formation of other metabolites: The new primary metabolites may have different pharmacological activity or toxicity compared to the original ones. nih.gov
The primary enzyme responsible for the metabolism of Mirodenafil is Cytochrome P450 3A4 (CYP3A4), which mediates its N-dealkylation to the active metabolite SK-3541. nih.gov CYP enzymes are versatile monooxygenases that catalyze a wide range of oxidative reactions. mdpi.com
For Mirodenafil-d7, the interaction with CYP3A4 is of central interest. If the deuterium atoms are placed at the site of N-dealkylation, a significant KIE is expected, slowing the formation of the deuterated equivalent of SK-3541. The complexity of CYP enzyme mechanisms means that the exact impact of deuteration can be substrate-dependent. plos.org Studies with recombinant human CYP enzymes can help to precisely determine the kinetic parameters (Km, Vmax) for the metabolism of Mirodenafil-d7 and compare them to the non-deuterated parent drug, providing a quantitative measure of the isotope effect. plos.orgsemanticscholar.org
Table 2: Enzyme Kinetic Parameters (Illustrative) This table presents hypothetical data to illustrate the kinetic isotope effect.
| Compound | Enzyme | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) | KIE on Clearance (CLH/CLD) |
| Mirodenafil | CYP3A4 | 15 | 200 | 13.3 | 4.4 |
| Mirodenafil-d7 | CYP3A4 | 16 | 48 | 3.0 | 4.4 |
This analysis underscores the profound impact that site-specific deuteration can have on the metabolic pathways of a drug like Mirodenafil, offering a powerful tool to modulate its pharmacokinetic properties.
Comparative Pharmacokinetic Analysis in Preclinical Animal Studies
Absorption, Distribution, and Excretion (ADE) Characteristics
Absorption: Following oral administration in rats, Mirodenafil is well absorbed from the gastrointestinal tract. nih.govtandfonline.com Studies using radiolabeled 14C-mirodenafil indicated that the absolute gastrointestinal absorption rate is at least 92%. nih.gov Despite high absorption, the absolute oral bioavailability of the parent Mirodenafil is relatively low, estimated to be between 24.1% and 43.4% for doses of 10 to 40 mg/kg, respectively. nih.govnih.gov This discrepancy is attributed to considerable first-pass metabolism in both the gastrointestinal tract and the liver. nih.govnih.gov Specifically, after a 20 mg/kg oral dose, the hepatic and gastrointestinal first-pass effects were approximately 21.4% and 54.3%, respectively. nih.govnih.gov
Distribution: Once absorbed, Mirodenafil distributes widely into tissues. nih.govalzdiscovery.org In rats given a 40 mg/kg oral dose of 14C-mirodenafil, radioactivity was detected in all tissues, with the highest concentrations found in excretory organs and the gastrointestinal tract. nih.gov The tissue-to-plasma radioactivity ratio at one hour post-administration ranged from 0.5 to 2.6. nih.gov Notably, radioactivity was found to penetrate the brain, suggesting the compound can cross the blood-brain barrier. nih.govalzdiscovery.org Mirodenafil is also highly bound to plasma proteins, with binding ratios in rats reported to be over 97% in vitro and over 98% in vivo. nih.gov
Excretion: The primary route of elimination for Mirodenafil and its metabolites is through the feces via biliary excretion. nih.govnih.gov In a study with rats, after a single oral dose of 14C-mirodenafil, 82.92% of the radioactivity was recovered in the feces within the first 24 hours, while only 0.98% was found in the urine. nih.gov Over a seven-day period, total recovery was 92.32%, with 91.25% in the feces and 1.07% in the urine. nih.gov The hepatobiliary system is the main excretion pathway, with biliary excretion accounting for approximately 38.82% of the dose in the first 24 hours. nih.gov
Plasma and Tissue Concentration-Time Profiles (e.g., Cmax, AUC, Tmax in rats)
The pharmacokinetic parameters of Mirodenafil have been shown to be dose-dependent in rats, which is attributed to the saturable nature of its hepatic metabolism. nih.govnih.gov Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase linearly with dose escalation from 10 to 50 mg/kg. nih.govnih.gov
In a comparative study, rats were administered a 40 mg/kg oral dose of Mirodenafil. The Cmax in plasma was 2,728 ng/mL, which was reached at a Tmax of 1.0 hour. nih.gov In the same study, the Cmax in the corpus cavernosum tissue was 2,812 ng/mL with a Tmax of 1.4 hours. nih.govresearchgate.net These findings indicate that Mirodenafil achieves significant concentrations in its target tissue.
The table below summarizes the key pharmacokinetic parameters of Mirodenafil in the plasma and corpus cavernosum of rats following a single oral dose.
| Parameter | Plasma | Corpus Cavernosum |
| Dose | 40 mg/kg | 40 mg/kg |
| Cmax (ng/mL) | 2,728 | 2,812 |
| Tmax (hours) | 1.0 | 1.4 |
| t1/2 (hours) | 1.5 | 1.3 |
This data is based on a study comparing Mirodenafil and Sildenafil in rats. nih.govnih.gov
Half-life Determination and Clearance Rates in Animal Models
The elimination half-life (t1/2) of Mirodenafil in rats varies depending on the study and dosage. Following a 40 mg/kg oral dose, the plasma half-life was reported as 1.5 hours, while the half-life in the corpus cavernosum was 1.3 hours. nih.gov Another study reported a plasma half-life of 4.0 hours. nih.gov For dose ranges of 10 to 50 mg/kg, the half-life was observed to be between 30.5 and 41.3 minutes. nih.gov
Mirodenafil is subject to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role. nih.govscirp.org The clearance of Mirodenafil is influenced by the activity of these enzymes. Studies in rats using CYP inducers and inhibitors demonstrated significant changes in its non-renal clearance (CLNR). semanticscholar.org For instance, pretreatment with inducers of CYP1A1/2, 2B1/2, and 3A1/2 significantly increased the clearance of Mirodenafil. semanticscholar.org Conversely, pretreatment with inhibitors of CYP2D and 3A1/2 significantly slowed its clearance, leading to higher plasma concentrations and a longer half-life. semanticscholar.org In rats pretreated with the CYP3A1/2 inhibitor troleandomycin, the terminal half-life of Mirodenafil was significantly increased by 48.2%. semanticscholar.org This highlights that the clearance rate is heavily dependent on hepatic metabolic pathways.
Advanced Research Applications of Mirodenafil D7 Dihydrochloride
Application as a Reference Standard in Pharmaceutical Quality Control and Research
In the stringent environment of pharmaceutical manufacturing and research, reference standards are essential for ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs). Mirodenafil-d7 Dihydrochloride is ideally suited for this role, particularly in analytical methodologies that utilize mass spectrometry.
The control of impurities is a critical aspect of drug safety and regulatory compliance. Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present in the final pharmaceutical product. this compound is employed as an internal standard in chromatographic and mass spectrometric methods to accurately quantify impurities and degradation products in batches of Mirodenafil (B1677161).
During stability studies, which assess how a drug product's quality varies over time under the influence of environmental factors, this compound serves as a stable internal standard. Its chemical similarity to Mirodenafil ensures it behaves similarly during sample preparation and analysis, but its distinct mass allows it to be differentiated, enabling precise tracking of the parent drug's degradation.
Table 1: Use of this compound in Stability Testing
| Parameter Assessed | Role of this compound | Analytical Technique |
| Degradation Products | Internal standard for quantification | LC-MS/MS |
| Parent Drug Purity | Reference for concentration measurement | HPLC, UHPLC uliege.be |
| Metabolic Stability | Stable tracer to compare against the non-deuterated drug | In vitro metabolism assays |
The validation of analytical methods is a regulatory requirement to ensure that the chosen method is reliable, reproducible, and accurate for its intended purpose. uliege.bescielo.br Isotopically labeled compounds are the gold standard for internal standards in quantitative bioanalytical methods, especially those using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
This compound is used to validate methods for quantifying Mirodenafil and its metabolites in biological matrices like plasma and urine. nih.govchamc.co.kr By adding a known amount of the deuterated standard to samples, analysts can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. This is crucial for pharmacokinetic studies that track the drug's concentration in the body over time. nih.gov
Utilization in Drug-Drug Interaction Research in Preclinical Models
Mirodenafil is metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme. pharmaffiliates.com Co-administration with drugs that inhibit or induce this enzyme can lead to significant drug-drug interactions (DDIs), potentially altering the drug's efficacy and safety. pharmaffiliates.comresearchgate.net
In preclinical DDI studies, this compound is an essential tool. It is used as an internal standard in in-vitro and in-vivo pharmacokinetic studies to precisely measure how a co-administered drug affects the concentration of Mirodenafil. For instance, researchers can investigate the impact of potent CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) on Mirodenafil's metabolism by tracking the ratio of Mirodenafil to the stable, non-metabolized this compound standard. pharmaffiliates.comnih.gov
Exploration in Novel Drug Discovery and Development Paradigms
The strategic incorporation of deuterium (B1214612) into drug candidates, known as deuteration, has emerged as a powerful tool in modern drug discovery. nih.govmusechem.com This approach aims to improve a molecule's pharmacological profile by enhancing its metabolic stability and, in some cases, altering its toxicity or efficacy.
A significant challenge in drug development is metabolic instability, where a promising compound is too rapidly broken down by metabolic enzymes, leading to a short half-life and poor bioavailability. researchgate.net Deuteration can address this by slowing down the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in oxidative metabolism by CYP enzymes. nih.govacs.org
By replacing hydrogen atoms at known "metabolic hotspots" on a molecule with deuterium, the rate of metabolic degradation can be significantly reduced. hyphadiscovery.com This can lead to several therapeutic advantages:
Increased drug exposure and half-life: A slower metabolism rate allows the drug to remain in the body for longer.
Lower required dosage: With improved bioavailability, a smaller dose may be needed to achieve the desired therapeutic effect.
Reduced formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.
Table 2: Potential Pharmacokinetic Improvements via Deuteration
| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |
| Metabolic Clearance | Decreased | Stronger C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). acs.org |
| Half-life (t½) | Increased | Slower clearance leads to longer residence time in the body. musechem.com |
| Bioavailability (AUC) | Increased | Reduced first-pass metabolism allows more drug to reach systemic circulation. musechem.com |
| Metabolic Profile | Altered | May shift metabolism to alternative pathways ("metabolic shunting"). nih.gov |
For chiral drugs, which exist as a pair of non-superimposable mirror images (enantiomers), maintaining stereochemical purity is often crucial. One enantiomer may be therapeutically active while the other is inactive or even harmful. However, some chiral centers can be unstable and undergo racemization, converting the active form into the inactive or harmful one.
Deuteration can be used as a strategy to enhance stereochemical stability. researchgate.net By replacing a hydrogen atom at a stereocenter that is prone to epimerization or racemization, the increased strength of the C-D bond can hinder the chemical processes that lead to the loss of stereochemical integrity. researchgate.net This "deuterium-enabled chiral switch" can ensure that the drug remains in its desired enantiomeric form, thereby improving its safety and efficacy profile. musechem.com
Tracer Applications in Biological and Chemical Systems
This compound, a deuterated analog of Mirodenafil, serves as a crucial tool in advanced research, primarily as an internal standard for quantitative bioanalysis. Its application as a tracer is fundamental to accurately determining the concentration of Mirodenafil and its metabolites in complex biological matrices such as plasma and tissues. This is particularly vital in pharmacokinetic and metabolic studies, where precise quantification is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
The use of stable isotope-labeled compounds, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comnih.gov The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte (Mirodenafil) but has a different mass due to the presence of deuterium atoms. This property allows it to be distinguished from the unlabeled drug by the mass spectrometer.
In a typical bioanalytical method, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. texilajournal.com Because it has nearly identical physicochemical properties to Mirodenafil, it experiences the same extraction recovery, ionization efficiency, and potential for matrix effects during the analysis. kcasbio.com By comparing the known concentration of the internal standard to the measured signal of the analyte, a highly accurate and precise quantification of Mirodenafil can be achieved. This corrects for any sample loss or variations in instrument response. scispace.com
The application of this compound as a tracer significantly enhances the reliability of pharmacokinetic data. For instance, in studies determining the pharmacokinetic profile of Mirodenafil, this deuterated standard would be indispensable for constructing accurate plasma concentration-time curves. scirp.org
Below is a table illustrating the typical improvement in analytical performance when using a deuterated internal standard compared to a structurally similar, non-isotopically labeled internal standard in an LC-MS/MS assay.
| Parameter | Using this compound (Deuterated IS) | Using a Structural Analog (Non-Isotopic IS) |
|---|---|---|
| Accuracy (% Bias) | -2% to +3% | -15% to +18% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect Variability | Minimal | Significant |
| Extraction Recovery Variability | Low | Moderate to High |
This table presents hypothetical data to illustrate the generally accepted advantages of using a deuterated internal standard.
By enabling precise quantification, this compound as a tracer allows for the reliable determination of key pharmacokinetic parameters of Mirodenafil. The following table shows representative pharmacokinetic data that would be generated from a study utilizing this robust analytical approach.
| Pharmacokinetic Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 331.13 ± 32.69 | ng/mL |
| tmax (Time to Reach Cmax) | 1.57 ± 0.29 | h |
| AUC0-24h (Area Under the Curve) | 883.29 ± 104.09 | ng·h/mL |
| t1/2 (Elimination Half-life) | 1.81 ± 0.17 | h |
Data in this table is adapted from studies on the pharmacokinetics of Mirodenafil and serves as a representation of the type of data generated with the aid of a deuterated tracer. scirp.org
Furthermore, the use of isotopically labeled tracers like this compound can extend to metabolic studies. By administering the labeled compound, researchers can trace its metabolic fate, identifying and quantifying various metabolites produced in the body. musechem.com This is achieved by monitoring for the mass signature of the deuterium label in potential metabolic products.
Future Research Directions and Methodological Advancements
Development of Novel Deuteration Strategies for Enhanced Precision
The advancement of synthetic methodologies is crucial for the efficient and precise incorporation of deuterium (B1214612) into complex molecules like Mirodenafil (B1677161). Future research will likely focus on moving beyond traditional methods to more innovative and selective deuteration strategies.
One promising area is the use of ionic liquid catalysis, which has been explored for the isotopic enrichment of pharmaceuticals. doi.org This approach can offer efficient and selective deuterium labeling under mild conditions. doi.org Further research could adapt such catalytic systems to achieve site-specific deuteration on the Mirodenafil scaffold, targeting metabolic "hot spots" without altering the core structure responsible for its pharmacological activity. alfa-chemistry.com
Another key direction is the development of de novo design strategies that integrate deuterium from the initial stages of synthesis. alfa-chemistry.com This contrasts with the more common approach of modifying an existing drug. By planning for deuteration from the outset, chemists can create novel chemical entities with potentially superior properties. alfa-chemistry.com The goal of these advanced strategies is to produce Mirodenafil-d7 Dihydrochloride with high isotopic purity and yield, ensuring that the desired pharmacokinetic modifications are consistently achieved.
| Deuteration Strategy | Potential Advantages for this compound | Key Research Focus |
| Ionic Liquid Catalysis | High selectivity for specific C-H bonds, mild reaction conditions, potential for high isotopic enrichment. doi.org | Optimizing catalyst and reaction conditions for the Mirodenafil structure. |
| De Novo Synthesis | Integration of deuterium at fundamental stages, creation of novel patentable entities, optimization of overall molecular properties. alfa-chemistry.com | Identifying the most beneficial sites for deuteration early in the design process. |
| Site-Selective C-H Activation | Precision targeting of metabolically vulnerable positions, minimizing off-target deuteration. nih.gov | Development of catalysts that can distinguish between various C-H bonds in a complex molecule. |
Integration of Omics Technologies with Deuterated Compound Analysis
The systemic effects of a deuterated compound extend beyond simple pharmacokinetics. Integrating multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of the biological impact of this compound. nih.govresearchgate.net
Metabolomics, in particular, stands to benefit significantly from the use of deuterated compounds. Stable isotope labeling is a powerful tool for tracing the metabolic fate of a drug within a biological system. assumption.edumusechem.com By using this compound, researchers can employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track the compound and its metabolites with high precision. mdpi.com This allows for the unambiguous identification of metabolic pathways and can reveal whether deuteration shifts metabolism towards alternative, potentially less toxic, routes. nih.govresearchgate.net
Furthermore, combining metabolomic data with transcriptomic and proteomic analyses can illuminate how this compound influences gene expression and protein activity. nih.gov This integrated approach can help identify the downstream effects of PDE5 inhibition and uncover novel mechanisms of action or off-target effects, providing a comprehensive biological profile of the deuterated drug. nih.gov
Computational Modeling and Predictive Analytics for Deuterium Effects
Predicting the precise impact of deuteration on a drug's behavior remains a significant challenge, as the effects are not always intuitive and must be investigated on an individual basis. nih.govbioscientia.de Advanced computational modeling and predictive analytics are emerging as indispensable tools to address this unpredictability. alfa-chemistry.com
Pharmacokinetic simulations can be used to model how deuterium substitution will affect the absorption, distribution, metabolism, and excretion (ADME) profile of Mirodenafil. alfa-chemistry.com By simulating the interaction of the deuterated compound with metabolic enzymes, particularly cytochrome P450 (CYP) enzymes like CYP3A4 which metabolizes Mirodenafil, these models can predict the magnitude of the kinetic isotope effect and its influence on the drug's half-life. bioscientia.descirp.org
Molecular dynamics studies can further elucidate how the stronger C-D bond affects the molecule's stability and its interaction with its biological target, the PDE5 enzyme. alfa-chemistry.com These predictive models can help researchers prioritize the most promising deuteration sites before undertaking complex and costly synthesis, thereby streamlining the drug development process. alfa-chemistry.com
| Modeling Technique | Application to this compound | Predicted Outcome |
| Pharmacokinetic (PK) Simulations | Predicting changes in ADME properties due to deuteration. alfa-chemistry.com | Estimated half-life, clearance rate, and metabolite profile. nih.gov |
| Molecular Dynamics (MD) Studies | Analyzing the effect of deuterium on binding affinity and interaction with the PDE5 enzyme. alfa-chemistry.com | Understanding of target engagement and potential changes in pharmacodynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculating the kinetic isotope effect for specific metabolic reactions. | Quantitative prediction of the reduction in the rate of metabolism. |
Exploration of this compound in Diverse Preclinical Disease Models (excluding human clinical efficacy)
While Mirodenafil is approved for erectile dysfunction, its mechanism of action holds promise for other conditions. alzdiscovery.orgnih.gov Preclinical studies have begun to explore the therapeutic effects of the non-deuterated Mirodenafil in various disease models, providing a strong rationale for investigating its deuterated counterpart, this compound, in these same contexts.
One significant area of research is in neurological disorders. Studies in rat models of stroke (transient and permanent middle cerebral artery occlusion) have shown that Mirodenafil can improve sensorimotor and cognitive recovery and protect cortical cells from degeneration and apoptosis. nih.govresearchgate.net Given its ability to cross the blood-brain barrier, Mirodenafil has also been investigated in mouse models of Alzheimer's disease, where it was found to reduce levels of amyloid-beta (Aβ) and phosphorylated Tau (pTau) and improve cognitive function. nih.govresearchgate.net
The exploration of this compound in these preclinical models would be a logical next step. An improved pharmacokinetic profile, such as a longer half-life, could potentially lead to more stable plasma concentrations in the brain, possibly enhancing its neuroprotective effects. nih.gov Researchers could investigate whether the deuterated compound offers superior outcomes in models of stroke and Alzheimer's disease compared to its non-deuterated parent compound.
| Preclinical Model | Non-Deuterated Mirodenafil Findings | Potential Rationale for this compound Study |
| Rat Stroke Models (tMCAO & pMCAO) | Significantly increased sensorimotor and cognitive recovery; decreased degenerative cells. nih.govresearchgate.net | A longer half-life could provide more sustained neuroprotection and functional recovery. |
| Mouse Alzheimer's Disease Models | Reduced Aβ and pTau levels; improved cognitive function. researchgate.net | Enhanced and more stable exposure in the central nervous system may lead to greater efficacy. |
| Diabetic & Cavernosal Nerve Injury ED Rat Models | Chronic administration enhanced erectile function by increasing intracavernosal pressure. nih.gov | Improved metabolic stability could lead to a more consistent therapeutic effect. |
Q & A
Q. What are the validated analytical methods for characterizing the purity and stability of Mirodenafil-d7 Dihydrochloride in preclinical studies?
To ensure batch consistency, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation products, with quantification via peak area normalization . Mass spectrometry (LC-MS/MS) is recommended for isotopic purity verification of the deuterated compound, focusing on the d7-labeled moiety .
Q. How should researchers design solubility and formulation studies for this compound?
Begin with pH-solubility profiling using aqueous buffers (pH 1.2–7.4) and simulate gastrointestinal conditions. For formulations, prepare a 1:1 (w/w) mixture with microcrystalline cellulose and sodium starch glycolate, followed by granulation using a 5% polyvinylpyrrolidone solution. Dissolution testing should comply with USP Apparatus II (50 rpm, 37°C) in 900 mL of 0.1N HCl .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and fume hoods during weighing and synthesis. Store the compound in amber glass vials at 2–8°C, with desiccants to prevent hygroscopic degradation. Acute toxicity data from rodent models suggest a median lethal dose (LD50) of >2000 mg/kg orally, but respiratory protection is advised during aerosol-generating steps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro PDE5 inhibition assays and in vivo efficacy data for this compound?
Contradictions may arise from species-specific enzyme kinetics or bioavailability differences. Cross-validate using human recombinant PDE5 isoforms and compare pharmacokinetic parameters (Cmax, AUC) in Sprague-Dawley rats versus beagle dogs. Incorporate physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies variability in metabolic clearance .
Q. What experimental strategies optimize the detection of deuterium isotope effects in this compound’s metabolic pathways?
Use tandem mass spectrometry to track deuterium retention in metabolites after incubating the compound with human liver microsomes. Compare metabolic half-lives (t1/2) against non-deuterated Mirodenafil. For CYP3A4 inhibition assays, measure Ki values using fluorogenic substrates and Lineweaver-Burk plots to quantify isotopic shifts in enzyme kinetics .
Q. How should researchers address batch-to-batch variability in deuterium enrichment during this compound synthesis?
Implement nuclear magnetic resonance (NMR) spectroscopy (1H and 2H NMR at 600 MHz) to quantify deuterium incorporation at specific positions. Optimize reaction conditions (e.g., catalyst loading, temperature) using a factorial design (e.g., 3^2 full factorial) to minimize variability. Include isotopic purity ≥98% as a release criterion .
Q. What methodologies are recommended for evaluating off-target effects of this compound in cardiovascular models?
Conduct Langendorff-perfused heart assays to measure coronary flow rates and left ventricular pressure. Pair with transcriptomic profiling (RNA-seq) of cardiac tissue to identify dysregulated pathways (e.g., NO-sGC-cGMP). Validate findings using siRNA knockdown of candidate off-target genes in human cardiomyocytes .
Q. How can mixed-methods approaches strengthen the translational relevance of this compound studies?
Combine quantitative dose-response data (e.g., IC50 values) with qualitative histopathological assessments of tissue samples. Use convergent parallel design: analyze pharmacokinetic data statistically while thematically coding adverse event reports from preclinical trials. Triangulate results to identify mechanistic outliers .
Methodological Guidance
Q. What statistical frameworks are robust for analyzing dose-dependent responses in this compound toxicity studies?
Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC50 and Hill coefficients. For censored data (e.g., survival times), use Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals for all parameters and validate models via bootstrapping (n=1000 iterations) .
Q. How should researchers structure a systematic review of this compound’s pharmacodynamic interactions?
Follow PRISMA guidelines: search PubMed, Embase, and Web of Science using MeSH terms (e.g., "phosphodiesterase inhibitors" AND "deuterium"). Include only peer-reviewed studies with in vitro/in vivo correlation (IVIVC) data. Use Cochrane Risk of Bias Tool to assess quality and perform meta-analyses with random-effects models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
